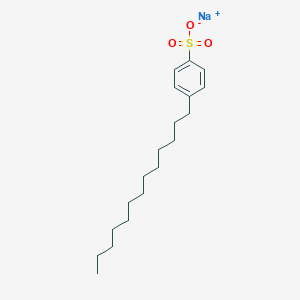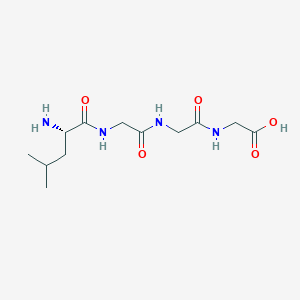
2-Isopropylquinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 2-Isopropylquinazolin-4-ol, typically involves several key steps such as condensation, cyclization, and functional group transformations. A notable method includes the traceless solid-phase synthesis of 2,4-diaminoquinazolines, which involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin (Wilson, 2001). Another approach is the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol as a key intermediate in the production of anti-HCV drugs, demonstrating the versatility of quinazolinone derivatives in drug synthesis (An Chenhon, 2015).
Molecular Structure Analysis
The molecular structure of 2-Isopropylquinazolin-4-ol is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core structure is functionalized with an isopropyl group and a hydroxyl group at specific positions, which influence the compound's reactivity and properties. The synthesis and functionalization strategies often exploit the nucleophilic and electrophilic sites within the molecule for further chemical modifications.
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including N-oxidation, reaction with alkalis, sulfonation, and reactions with Grignard reagents, reflecting their rich chemistry and the potential for diverse functional group modifications. For instance, the study on 4-isopropylquinazoline 1-oxide provides insights into its reactivity, demonstrating various reactions such as N-oxidation, reaction with sulfur dioxide, and Grignard reagents, showcasing the versatility of quinazolinone derivatives in chemical transformations (E. Hayashi & T. Higashino, 1964).
Aplicaciones Científicas De Investigación
Biological and Physicochemical Properties
2-Isopropylquinazolin-4-ol and its derivatives have been explored for various biological and physicochemical activities. Oxoisoaporphine derivatives exhibit photoprotection and antioxidant properties, though they do not present significant antioxidant capacity possibly due to keto-enol tautomerism or unstable radical formation. These compounds, however, are potent photosensitizers for singlet oxygen production due to their high singlet oxygen quantum yields, making them useful for photodynamic therapy and as photoprotectors in cell fibroblast cultures (Sobarzo-Sánchez et al., 2012).
Antitubulin and Anticancer Activity
Isocombretaquinazolines, derivatives of 2-Isopropylquinazolin-4-ol, have shown potent cytotoxicity against various human cancer cell lines and inhibit tubulin polymerization. These compounds can effectively arrest cancer cells in the G2/M cell-cycle phase and disrupt the network of capillary-like structures formed by endothelial cells, indicating their potential as antitubulin agents and for use in antineoplastic chemotherapy (Soussi et al., 2015).
Monoamine Oxidase B Inhibition
4-Organoseleno-Isoquinolines, closely related to 2-Isopropylquinazolin-4-ol, selectively and reversibly inhibit cerebral Monoamine Oxidase B (MAO-B) activity. These derivatives are promising alternatives for treating emotional and neurodegenerative disorders as they fit the profile of third-generation MAO inhibitors (Sampaio et al., 2016).
Antimicrobial Activity
Benzoxazinone derivatives, structurally similar to 2-Isopropylquinazolin-4-ol, have been synthesized and evaluated for their antimicrobial activity. These compounds show a high degree of regioselectivity and possess diversified biological activity and pharmacological properties, making them valuable for antimicrobial applications (El-Hashash et al., 2016).
Propiedades
IUPAC Name |
2-propan-2-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUQWDLNMJVYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360172 |
Source


|
| Record name | 2-isopropylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylquinazolin-4-ol | |
CAS RN |
13182-64-4 |
Source


|
| Record name | 2-isopropylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


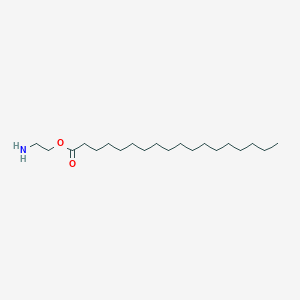
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
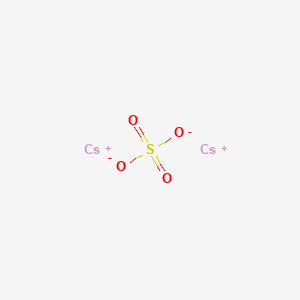


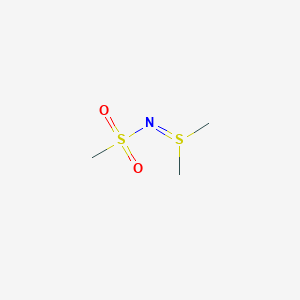


![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)

